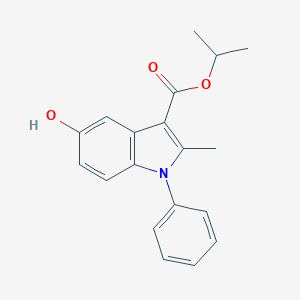![molecular formula C13H11N3O4 B259569 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
作用機序
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor works by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. These effects include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
実験室実験の利点と制限
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has several advantages and limitations for lab experiments. The advantages of this compound inhibitor include its ability to improve glucose control in patients with type 2 diabetes, its low risk of hypoglycemia and weight gain, and its favorable safety profile. The limitations of this compound inhibitor include the potential for drug interactions and the need for further research to fully understand its long-term effects.
将来の方向性
There are several future directions for the research and development of 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor. These include the development of more potent and selective this compound inhibitors, the investigation of combination therapies with other antidiabetic medications, and the exploration of the potential cardiovascular benefits of this compound inhibitor. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound inhibitor.
合成法
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of 6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-amine with pyrrolidine-2,5-dione.
科学的研究の応用
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that this compound inhibitor is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
1-[6-(2,5-dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-3H,4-7H2 |
InChIキー |
JHXAYAXKTJTGQK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
正規SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)



![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)